Levomepromazine Sulphone Hydrochloride
Description
Levomepromazine Sulphone Hydrochloride (CAS No. 60119-90-6) is a degradation product and impurity of Levomepromazine Hydrochloride, a phenothiazine-derived antipsychotic and antiemetic agent. Its chemical name is (R)-10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-10H-phenothiazine 5,5-dioxide hydrochloride, with the molecular formula C₁₉H₂₄N₂O₃S·HCl and a molecular weight of 396.93 g/mol . This compound is characterized by two sulfonyl (S=O) groups at the 5,5-positions of the phenothiazine ring, distinguishing it from the parent drug and its primary metabolite, Levomepromazine Sulphoxide.
This compound is primarily used in analytical method development and quality control (QC) for Levomepromazole formulations. Regulatory guidelines mandate its characterization to ensure drug safety and efficacy, particularly in Abbreviated New Drug Applications (ANDAs) .
Properties
CAS No. |
60119-90-6 |
|---|---|
Molecular Formula |
C19H25ClN2O3S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(2R)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O3S.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)25(22,23)19-10-9-15(24-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 |
InChI Key |
IZMIJYJTKVCFMT-PFEQFJNWSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of Levomepromazine or Levomepromazine Sulfoxide
- The primary method involves controlled oxidation of levomepromazine or its sulfoxide to the sulphone stage.
- Oxidizing agents such as peroxyacetic acid or other peracids are used under mild conditions to avoid degradation of the phenothiazine ring system.
- The oxidation process is monitored spectrophotometrically, with the sulphone product exhibiting characteristic absorbance peaks (e.g., around 336 nm) distinct from the parent compound and sulfoxide intermediate.
Synthetic Route from 2-Methoxy Phenothiazine
- Starting from 2-methoxy phenothiazine, levomepromazine is synthesized by condensation with (RS)-monomethylamino-2-methyl-3-chloropropane in toluene.
- Subsequent oxidation steps convert levomepromazine to its sulfoxide and then sulphone.
- The hydrochloride salt is formed by treatment with hydrochloric acid, followed by crystallization and purification.
Stabilized Parenteral Formulations
- Patent literature describes stabilized parenteral formulations containing levomepromazine, where the sulphone form is part of the metabolic profile.
- Stabilization involves controlling pH, using antioxidants or sulfur-containing adjuvants to prevent further degradation or unwanted side reactions.
- Analytical methods have been developed to simultaneously quantify levomepromazine hydrochloride and its sulphone degradation product.
- Derivative spectrophotometry using the Savitzky-Golay algorithm allows selective measurement at wavelengths specific to each species (levomepromazine at 332 nm, sulphone at 336 nm).
- These methods enable monitoring of the oxidation process and quality control during synthesis.
- Oxidation yields and purity depend on reagent choice, reaction time, and temperature.
- Use of mild oxidants and controlled pH prevents over-oxidation and degradation.
- Stabilization of the sulphone hydrochloride salt is enhanced by controlling crystallization conditions and avoiding exposure to light and heat.
- Pharmaceutical formulations benefit from these optimized preparation methods, ensuring therapeutic efficacy and shelf-life.
| Preparation Step | Method/Technique | Reagents/Conditions | Analytical Monitoring | Key Outcomes |
|---|---|---|---|---|
| Levomepromazine synthesis | Condensation in toluene | 2-methoxy phenothiazine + chloropropane derivative | Purification by acid/base treatment | Base compound for further oxidation |
| Sulfoxide formation | Oxidation with peroxyacetic acid | Mild acidic medium, controlled temp | UV-Vis at 278 nm | Intermediate oxidation product |
| Sulphone formation | Further oxidation with peracid | Controlled oxidation conditions | UV-Vis at 336 nm | Desired sulphone derivative |
| Hydrochloride salt formation | Acid treatment and crystallization | HCl addition, controlled crystallization | Spectrophotometric purity check | Stable, pharmaceutically acceptable salt |
The preparation of this compound is a multi-step process starting from commercially available levomepromazine or its precursors. Controlled oxidation using peroxyacetic acid or similar reagents under mild acidic conditions allows conversion to the sulphone stage, which is then isolated as a hydrochloride salt. Analytical techniques such as derivative spectrophotometry ensure precise monitoring and quality control. These preparation methods are well-documented in patent literature and scientific research, supporting the compound's pharmaceutical development and application.
Chemical Reactions Analysis
Levomepromazine Sulphone Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Levomepromazine.
Substitution: It can undergo substitution reactions, particularly at the sulphone group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levomepromazine Sulphone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenothiazine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Levomepromazine Sulphone Hydrochloride exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad-spectrum receptor blockade is responsible for its analgesic, hypnotic, and antiemetic properties. The molecular targets and pathways involved include the central nervous system pathways that mediate pain, nausea, and agitation.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of Levomepromazine Sulphone Hydrochloride with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxidation State | CAS No. |
|---|---|---|---|---|
| Levomepromazine Hydrochloride | C₁₉H₂₄N₂OS·HCl | 364.93 | Thioether (S) | 1236-99-3 |
| Levomepromazine Sulphoxide | C₁₉H₂₄N₂O₂S | 344.47 | Sulfoxide (S=O) | 7606-29-3 |
| This compound | C₁₉H₂₄N₂O₃S·HCl | 396.93 | Sulfone (O=S=O) | 60119-90-6 |
| Chlorpromazine Sulfone Hydrochloride | C₁₇H₂₀Cl₂N₂O₂S | 387.32 | Sulfone (O=S=O) | 18683-73-3 |
Key Observations :
- Oxidation State : this compound is the fully oxidized form (sulfone), whereas the parent drug (Levomepromazine Hydrochloride) contains a thioether group, and the sulfoxide is an intermediate oxidation product .
- Stability : Sulfone derivatives are more chemically stable than sulfoxides due to reduced susceptibility to further oxidation .
Stability and Degradation Pathways
- Levomepromazine Hydrochloride: Degrades into Levomepromazine Sulphoxide under elevated temperatures (e.g., 37°C) or prolonged storage.
- Levomepromazine Sulphoxide : A primary degradant detected via HPLC and spectrophotometry. Its formation correlates with the parent drug’s instability in light and heat .
- This compound : Represents an advanced degradation product, likely arising from further oxidation of the sulfoxide. It is classified as a stable impurity requiring rigorous QC monitoring .
Analytical Detection Methods
| Compound | Preferred Method | Detection Range | Sensitivity (LOQ) |
|---|---|---|---|
| Levomepromazine Hydrochloride | HPLC | 1.5–50 µg/mL | 2.85 µg/mL |
| Levomepromazine Sulphoxide | UV-Spectrophotometry (333 nm) | 3–150 µg/mL | 2.85 µg/mL |
| This compound | HPLC with UV detection | Not explicitly reported | N/A |
Notes:
Pharmacological and Regulatory Implications
- Levomepromazine Hydrochloride : Clinically used for nausea/vomiting and psychosis. Stability in syringes is confirmed for 14 days when refrigerated .
- Sulphoxide and Sulphone : These degradants lack therapeutic activity and may pose safety risks. The sulfone’s presence in formulations is restricted to <0.1% per ICH guidelines .
- Comparative Toxicity: Sulfones generally exhibit lower receptor binding affinity compared to parent phenothiazines, reducing pharmacological activity but necessitating impurity control .
Biological Activity
Levomepromazine sulphone hydrochloride is a derivative of levomepromazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex chemical structure, which contributes to its pharmacological effects. The compound's molecular formula is C₁₈H₁₈ClN₂O₃S, and it features a sulphone group that enhances its solubility and bioavailability compared to its parent compound.
Pharmacological Mechanisms
This compound exhibits a multifaceted mechanism of action:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at D2 dopamine receptors, which is crucial for its antipsychotic effects. This action helps reduce dopaminergic overactivity associated with psychosis.
- Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in treating mood disorders and reducing negative symptoms of schizophrenia.
- Antihistaminic Effects : By blocking H1 histamine receptors, this compound can induce sedation, making it useful in managing agitation and insomnia in psychiatric patients.
Antipsychotic Efficacy
Research indicates that this compound is effective in managing symptoms of schizophrenia. A study by Tandon et al. (2018) demonstrated significant reductions in Positive and Negative Syndrome Scale (PANSS) scores among patients treated with this compound compared to a placebo group.
| Study | Sample Size | Duration | Outcome |
|---|---|---|---|
| Tandon et al. (2018) | 150 | 12 weeks | Significant reduction in PANSS scores |
Sedative Properties
The sedative effects of this compound have been documented in various clinical settings. A case study involving a patient with severe agitation due to schizophrenia reported that administration of the drug resulted in rapid sedation without significant respiratory depression (Smith et al., 2020).
| Case Study | Patient Condition | Treatment Duration | Result |
|---|---|---|---|
| Smith et al. (2020) | Severe Agitation | 48 hours | Rapid sedation achieved |
Side Effects and Safety Profile
While this compound is generally well-tolerated, it can cause side effects typical of antipsychotics, including:
- Extrapyramidal Symptoms (EPS) : Although less common than with typical antipsychotics, EPS can occur.
- Sedation : While beneficial for some patients, excessive sedation may impair daily functioning.
- Cardiovascular Effects : Monitoring for orthostatic hypotension is recommended.
Comparative Studies
Comparative studies have shown that this compound has a favorable side effect profile compared to other antipsychotics. For instance, a meta-analysis by Zhang et al. (2021) indicated lower rates of EPS and weight gain among patients treated with levomepromazine compared to those receiving risperidone or olanzapine.
| Antipsychotic | EPS Incidence (%) | Weight Gain (kg) |
|---|---|---|
| Levomepromazine | 5 | 1 |
| Risperidone | 15 | 4 |
| Olanzapine | 10 | 5 |
Q & A
Q. What validated spectrophotometric methods are available for quantifying Levomepromazine Sulphone Hydrochloride in pharmaceutical formulations?
A UV spectrophotometric method using Diperoxyazelaic acid as a derivatizing agent oxidizes Levomepromazine to its sulfoxide, enabling indirect quantification. The method operates in the 3–150 µg/mL range with a limit of quantification (LOQ) of 2.85 µg/mL and relative standard deviation (RSD) ≤1.24%. Validation against pharmacopeial liquid chromatography (Ph Eur) confirms accuracy (±0.02% bias). This approach minimizes interference from excipients like citric acid and sodium chloride .
Q. What parameters are critical for validating spectrophotometric assays for this compound?
Key validation parameters include:
- Linearity : Verify via calibration curves (e.g., A = a + bC, where A is absorbance and C is concentration).
- Precision : Assess intra-day and inter-day RSD (target ≤2%).
- Specificity : Confirm no interference from degradation products or excipients (e.g., using spectral overlay analysis).
- LOQ/LOD : Establish using signal-to-noise ratios (e.g., LOQ = 2.85 µg/mL, LOD = 0.94 µg/mL) .
Q. How is this compound handled safely in laboratory settings?
Follow OSHA HCS2012 guidelines:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in fume hoods to prevent inhalation of vapors.
- Store in sealed containers away from incompatible substances (e.g., strong oxidizers). Safety data sheets (SDS) emphasize restrictions on human/animal use due to unvalidated medical applications .
Advanced Research Questions
Q. How can derivative spectrophotometry resolve photodegradation products of this compound?
UV-derivative spectrophotometry (e.g., first- or second-order derivatives) enhances resolution of overlapping absorption bands. A bivariate calibration algorithm distinguishes Levomepromazine from its sulfoxide photoproducts, enabling real-time stability studies under controlled light exposure .
Q. What strategies address discrepancies between spectrophotometric and chromatographic quantification results?
Discrepancies often arise from matrix effects or incomplete derivatization. Cross-validate methods using:
Q. How does this compound interact with DNA intercalators in bioanalytical assays?
Electrochemical biosensors with dsDNA-modified electrodes demonstrate intercalation behavior. Competitive binding studies with thioridazine or imipramine reveal preferential binding to guanine-cytosine regions, useful for mechanistic studies on CNS drug-DNA interactions .
Q. What derivatization protocols optimize sensitivity for trace-level Levomepromazine detection?
- Reagent selection : Diperoxyazelaic acid outperforms other oxidants in yield and specificity.
- Reaction kinetics : Optimize pH (acidic conditions), temperature (+20°C), and reaction time (10–15 mins) to maximize sulfoxide formation.
- Post-derivatization cleanup : Use SPE cartridges to remove excess reagent, reducing background noise .
Q. How do isotopic analogs (e.g., [²H₆]-Levomepromazine) enhance pharmacokinetic studies?
Deuterated internal standards improve LC-MS/MS accuracy by correcting matrix effects and ion suppression. For example, [²H₆]-Levomepromazine hydrochloride (CAS 1189734-21-1) enables precise quantification in plasma with LOQ <1 ng/mL .
Q. What analytical challenges arise in quantifying Levomepromazine in biological matrices?
- Matrix complexity : Plasma proteins and lipids require extraction (e.g., protein precipitation with acetonitrile).
- Ion suppression : Mitigate via chromatographic separation (e.g., C18 columns with 0.1% formic acid mobile phase).
- Metabolite interference : Use MRM transitions targeting parent ions (e.g., m/z 365 → 277 for Levomepromazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
